M. tuberculosis DXR Enzyme Binding Affinity – 3-Pyridin-4-yl-oxadiazolone vs. Class Baseline
3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one demonstrates a dissociation constant (Kd) of 90 nM against recombinant M. tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in a spectrofluorimetric binding assay, with a corresponding enzyme inhibition IC50 of 8.0 µM [1]. This target engagement places the compound within the active range of DXR-directed antitubercular scaffolds. In the broader pyridine-oxadiazolone series evaluated against M. tuberculosis H37Rv, related compounds exhibited whole-cell activity ranging from 0.5 to 16 times the potency of pyrazinamide, establishing a class-level benchmark against which the 4-pyridinyl isomer's enzyme-level potency can be contextualized [2].
| Evidence Dimension | Binding affinity (Kd) to M. tuberculosis DXR |
|---|---|
| Target Compound Data | Kd = 90 nM; IC50 = 8.0 µM |
| Comparator Or Baseline | Pyrazinamide (clinical antitubercular): whole-cell M. tuberculosis H37Rv MIC ~ 12.5–50 µg/mL; series compounds: 0.5–16× pyrazinamide potency [2] |
| Quantified Difference | Target compound binds DXR with nanomolar affinity; series-level cellular potency benchmark established relative to pyrazinamide |
| Conditions | Spectrofluorimetric binding assay with recombinant DXR, NADPH and MnCl2 present; M. tuberculosis H37Rv whole-cell assay (BACTEC 460 system) for series compounds [1][2] |
Why This Matters
A 90 nM Kd against a validated mycobacterial target differentiates this compound from inactive oxadiazolone analogs and provides a quantitative anchor for structure-activity relationship (SAR)-driven lead optimization.
- [1] BindingDB. BDBM50437796 (CHEMBL2407187). Kd: 90 nM; IC50: 8.00E+3 nM. Inhibition of Mycobacterium tuberculosis DXR assessed by spectrofluorimetric analysis. http://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437796 (accessed 2026-05-10). View Source
- [2] Gezginci MH, Martin AR, Franzblau SG. Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. 2. J Med Chem. 2001;44(10):1560-1563. doi:10.1021/jm000350w. View Source
